molecular formula C11H15NO B6608612 6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866319-41-5

6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6608612
CAS No.: 2866319-41-5
M. Wt: 177.24 g/mol
InChI Key: QIPVDOMJXKRKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a versatile compound with a unique spirocyclic structure. Its molecular formula is C11H15NO, and it is known for its stability and reactivity under various conditions .

Preparation Methods

The synthesis of 6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves constructing the spirocyclic scaffold through ring closure reactions. Typically, this is achieved by reacting 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . The industrial production methods often involve bulk manufacturing processes that ensure high purity and yield.

Chemical Reactions Analysis

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the design of biologically active molecules, including potential drug candidates.

    Medicine: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals with improved efficacy and selectivity.

    Industry: The compound is utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile can be compared with other spirocyclic compounds like:

    6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue used in medicinal chemistry and drug design.

    2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with applications in biochemistry and drug development.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a carbonitrile group, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-6-11(9-2-1-3-9)4-10(5-11)7-13-8-10/h9H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPVDOMJXKRKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC3(C2)COC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.